molecular formula C18H20N6O3S B2643134 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 921538-81-0

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2643134
CAS No.: 921538-81-0
M. Wt: 400.46
InChI Key: AFTRAEFPUJJZNG-UHFFFAOYSA-N
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Description

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6O3S and its molecular weight is 400.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity Studies

  • Heterocyclic Compound Synthesis : Various studies have focused on the synthesis of heterocyclic compounds, including imidazole, pyridine, and triazole derivatives, which are known for their wide range of biological activities. For example, compounds with imidazole and triazole moieties have been synthesized for potential applications in antimicrobial, anticancer, and antiulcer activities. These compounds are often evaluated for their biological effectiveness in various assays, demonstrating the significance of structural diversity in medicinal chemistry (Katsura et al., 1992), (Ganellin et al., 1996).

  • Radiolabeling for Imaging : Certain imidazopyridine derivatives have been explored for radiolabeling and imaging applications, such as SPECT and PET imaging, to study receptors in vivo. This underscores the potential of such compounds in diagnostic and research applications, where specific biological targets can be visualized and studied in detail (Katsifis et al., 2000).

  • Insecticidal and Antimicrobial Activities : The synthesis of novel heterocycles incorporating thiadiazole moiety and their evaluation against pests and microbial strains reveal the importance of structural modifications for enhancing biological activity. Such studies contribute to the development of new agrochemicals and antimicrobial agents (Fadda et al., 2017).

  • Antioxidant and Coordination Complex Studies : Research into coordination complexes of pyrazole-acetamide derivatives demonstrates the relevance of these compounds in studying hydrogen bonding, self-assembly processes, and their antioxidant activities. These findings have implications for the development of compounds with potential therapeutic effects and for understanding molecular interactions (Chkirate et al., 2019).

  • Molecular Docking and Antimicrobial Evaluation : The design, synthesis, and evaluation of pyrazole-imidazole-triazole hybrids for antimicrobial activity, supported by molecular docking studies, indicate the role of computational methods in guiding the development of new antimicrobials. This approach helps in understanding the interaction mechanisms of compounds with biological targets and optimizing their structures for better activity (Punia et al., 2021).

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-3-26-14-6-4-13(5-7-14)23-8-9-24-17(23)20-21-18(24)28-11-16(25)19-15-10-12(2)27-22-15/h4-7,10H,3,8-9,11H2,1-2H3,(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTRAEFPUJJZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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